molecular formula C10H15N3O3 B2539105 N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421458-63-0

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2539105
CAS No.: 1421458-63-0
M. Wt: 225.248
InChI Key: VHRLMDDECNOEIL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide moiety. The pyrazolo[5,1-b][1,3]oxazine scaffold is notable for its conformational rigidity, which enhances binding affinity to biological targets such as NLRP3 inflammasome components and phosphodiesterases (PDEs) .

Properties

IUPAC Name

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-5-1-3-11-10(15)8-7-9-13(12-8)4-2-6-16-9/h7,14H,1-6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLMDDECNOEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCCO)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypropylamine with a suitable pyrazole derivative, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-(3-oxopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide.

    Reduction: Formation of reduced derivatives with altered ring structures.

    Substitution: Formation of substituted carboxamide derivatives with various functional groups.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the context of cancer therapy. Key findings from recent research include:

Cancer Treatment

The compound has shown promise in targeting specific pathways involved in cancer cell proliferation and survival. Notably:

  • Induction of Apoptosis : In vitro studies have demonstrated that N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can induce apoptosis in various cancer cell lines. Flow cytometric analysis revealed increased apoptotic cell populations following treatment, indicating its potential as an anti-cancer agent .
  • Inhibition of NF-κB Pathway : The compound appears to inhibit the NF-κB signaling pathway, which is crucial for regulating immune responses and cell survival. By disrupting this pathway, the compound may enhance the apoptotic effects in cancer cells .

Neurological Disorders

Research into the neuroprotective effects of this compound suggests potential applications in treating neurodegenerative diseases:

  • GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neurodegenerative processes. This inhibition may lead to therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and experimental settings:

Case Study Findings
Hepatocellular CarcinomaTreatment resulted in significant reductions in cell viability and increased apoptosis rates. Targeting NF-κB was suggested as an effective strategy for liver cancer therapy .
NeuroblastomaThe compound demonstrated inhibitory effects on GSK-3β activity, indicating potential for use in neuroprotective therapies .

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-oxazine carboxamide class exhibits significant pharmacological diversity due to substituent variations. Below is a comparative analysis of N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with structurally and functionally related compounds.

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1 , highlighting substituent-driven differences:

Compound Name Substituent (R-group) Molecular Formula Key Properties/Activity Source
This compound (Target Compound) 3-hydroxypropyl C₁₁H₁₆N₃O₃ Hypothesized improved solubility due to polar hydroxypropyl group; unconfirmed IC₅₀
N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM) 4-fluorophenylmethyl C₁₄H₁₄FN₃O₂ Lipophilic fluorophenyl group may enhance CNS penetration; no activity data reported
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...oxazine-2-carboxamide 4-cyano-5-fluoro-2-methylphenyl C₁₈H₁₆F₂N₄O₂ PDE4C inhibitor (IC₅₀ = 108 nM); fluorination improves potency
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Bromo, methyl C₇H₉BrN₂O Bromine enhances electrophilicity for covalent binding; no activity data

Notes:

  • The target compound’s 3-hydroxypropyl group may confer better aqueous solubility compared to lipophilic analogs like LFM .
  • Fluorinated derivatives (e.g., 3-(4-cyano-5-fluoro-2-methylphenyl)-...) exhibit lower IC₅₀ values in PDE4C inhibition, suggesting fluorination enhances target affinity .

Pharmacological Activity and Selectivity

Table 2 compares inhibitory activity (IC₅₀/Ki) of pyrazolo-oxazine carboxamides against PDE4C, a common therapeutic target:

Compound Name Target IC₅₀ (nM) Ki (nM) Selectivity Profile Source
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...oxazine-2-carboxamide PDE4C 108 N/A >100-fold selectivity over PDE3/5
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...oxazine-2-carboxamide PDE4C 160 N/A Moderate selectivity over PDE1
GDC-2394 (Sulfonamide analog) NLRP3 6.2* 3.1* NLRP3-specific; no off-target activity

Notes:

  • GDC-2394, a sulfonamide-bearing pyrazolo-oxazine, demonstrates sub-nanomolar NLRP3 inhibition, emphasizing the impact of sulfonamide vs. carboxamide functional groups on target specificity .

Biological Activity

N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O3C_{10}H_{15}N_{3}O_{3} with a molecular weight of 225.24 g/mol. Its structure includes a pyrazolo[5,1-b][1,3]oxazine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₃
Molecular Weight225.24 g/mol
CAS Number1421458-63-0

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds within the pyrazolo[5,1-b][1,3]oxazine class. For instance, related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. In particular, compounds exhibiting similar structural motifs have shown IC50 values ranging from 4.47 to 52.8 µM against ovarian and breast cancer cell lines (A2780 and MCF-7) .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This effect was observed in studies where selected compounds induced significant antiproliferative activity through molecular docking studies targeting the colchicine-binding site of tubulin .

Phosphodiesterase Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. Inhibiting PDE4B can lead to decreased levels of pro-inflammatory cytokines and may provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Study on Anticancer Properties

A study focused on the synthesis and evaluation of oxazinonaphthalene derivatives reported that several related compounds exhibited notable cytotoxicity against multiple cancer cell lines. The research utilized MTT assays to determine cell viability and flow cytometry to analyze cell cycle distribution . The findings suggest that modifications to the pyrazolo[5,1-b][1,3]oxazine structure could enhance its anticancer efficacy.

PDE4B Inhibition Studies

Research on PDE inhibitors has shown that modifications in the pyrazolo[5,1-b][1,3]oxazine scaffold can lead to varying levels of enzyme inhibition. The structure-activity relationship (SAR) studies indicate that substituents like the hydroxypropyl group may enhance solubility and bioavailability while maintaining inhibitory potency against PDE4B .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing the pyrazolo-oxazine core of N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?

The pyrazolo-oxazine scaffold is typically constructed via regiocontrolled cyclization of functionalized pyrazole precursors. A key method involves:

  • Step 1 : Introducing a protected hydroxyethyl group to the pyrazole nitrogen (N1) to enable regioselective aldehyde formation at the C5 position .
  • Step 2 : Deprotection and reductive cyclization to form the fused oxazine ring. For example, intermediates like pyrazole lactols can undergo acid-catalyzed cyclization to yield the 6,7-dihydro-5H-pyrazolo-oxazine core .
  • Step 3 : Functionalization of the carboxamide group at C2 via coupling reactions (e.g., using activated esters or carbodiimide-mediated amidation) with 3-hydroxypropylamine .
    Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Resolves substituent positions (e.g., distinguishing between pyrazole C3 and oxazine C7 protons) and confirms the presence of the 3-hydroxypropyl group (δ ~3.5–3.7 ppm for CH2-OH) .
  • IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H16N4O3) and detects impurities .
  • HPLC-PDA : Assesses purity (>95% by area under the curve) and monitors degradation products under stress conditions (e.g., thermal, oxidative) .

Advanced: How can researchers address solubility limitations and mitigate renal toxicity observed in preclinical studies of structurally related compounds?

  • Strategy 1 : Introduce basic amines (e.g., methylamino groups) to the scaffold to enhance aqueous solubility. This approach increased solubility by >10-fold in GDC-2394, a related NLRP3 inhibitor, reducing renal precipitation in cynomolgus monkeys .
  • Strategy 2 : Optimize lipophilic ligand efficiency (LLE) . Balancing logP and potency (e.g., LLE = pIC50 − logP) helps prioritize compounds with favorable solubility and permeability .
  • Strategy 3 : Use amorphous solid dispersions or co-solvents (e.g., PEG 400) in formulation to improve bioavailability .

Advanced: What in vitro and in vivo models are used to evaluate NLRP3 inflammasome inhibition efficacy for this compound?

  • In Vitro :
    • THP-1 macrophages : Measure IL-1β release via ELISA after NLRP3 activation (e.g., ATP/nigericin) .
    • Whole-blood assays : Assess compound stability and potency in human blood to predict clinical efficacy .
  • In Vivo :
    • Mouse models of NASH : Evaluate liver fibrosis reduction via collagen deposition (Sirius Red staining) and inflammatory cytokine levels (TNF-α, IL-18) .
    • Cynomolgus monkey safety studies : Monitor renal toxicity (creatinine, BUN) and pharmacokinetics (Cmax, AUC) .

Advanced: How do structural modifications to the pyrazolo-oxazine scaffold impact NLRP3 inhibitor selectivity and potency?

  • Substitution at C3 : Sulfonylurea groups (e.g., in GDC-2394) enhance NLRP3 binding affinity (IC50 < 10 nM) by interacting with the NACHT domain’s ATP-binding pocket .
  • N-Hydroxypropyl vs. N-Alkyl Chains : The 3-hydroxypropyl group improves solubility without compromising membrane permeability (logD ~1.5) compared to longer alkyl chains .
  • Heterocyclic Fusion : Pyrazolo-oxazines exhibit superior metabolic stability over imidazo-oxazines due to reduced CYP3A4-mediated oxidation .

Advanced: What methodologies are used to resolve contradictions in NLRP3 inhibition data across different assay conditions?

  • Assay Standardization : Use identical NLRP3 activation triggers (e.g., nigericin vs. LPS/ATP) to minimize variability .
  • Off-Target Profiling : Screen against related inflammasomes (NLRC4, AIM2) to confirm selectivity .
  • Kinetic Studies : Measure time-dependent inhibition (e.g., pre-treatment vs. co-treatment) to identify compounds with irreversible binding .

Basic: What patent literature discloses key structural derivatives of this compound?

Pfizer’s patent (WO2018/04619) claims derivatives with substitutions at C2 (carboxamide) and C3 (sulfonamide) for NLRP3 inhibition. Key examples include:

  • C2 Modifications : Alkyl, cycloalkyl, and aryl groups to tune pharmacokinetics .
  • C3 Modifications : Sulfonylureas for enhanced binding affinity .

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